molecular formula C10H9N3OS B2448705 [(E)-(3-oxoinden-1-ylidene)amino]thiourea CAS No. 4839-52-5

[(E)-(3-oxoinden-1-ylidene)amino]thiourea

Cat. No.: B2448705
CAS No.: 4839-52-5
M. Wt: 219.26
InChI Key: NASNLDZIYPMQQK-XYOKQWHBSA-N
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Description

[(E)-(3-oxoinden-1-ylidene)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-oxoinden-1-ylidene)amino]thiourea typically involves the condensation of 3-oxoindene-1-carbaldehyde with thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve the reaction of amines with carbon disulfide in aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-oxoinden-1-ylidene)amino]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of [(E)-(3-oxoinden-1-ylidene)amino]thiourea involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Properties

IUPAC Name

[(E)-(3-oxoinden-1-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-10(15)13-12-8-5-9(14)7-4-2-1-3-6(7)8/h1-4H,5H2,(H3,11,13,15)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASNLDZIYPMQQK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=S)N)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\NC(=S)N)/C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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